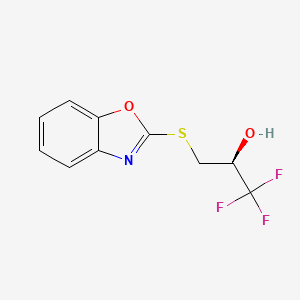

(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol

Übersicht

Beschreibung

(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol is a chemical compound characterized by the presence of a benzoxazole ring, a trifluoromethyl group, and a secondary alcohol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol typically involves the following steps:

Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

Attachment of the Trifluoropropanol Moiety: The final step involves the reaction of the benzoxazole derivative with a trifluoromethyl ketone under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Types of Reactions:

Oxidation: The secondary alcohol group in this compound can undergo oxidation to form the corresponding ketone.

Reduction: The benzoxazole ring can be reduced under specific conditions to yield a dihydrobenzoxazole derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as alkyl halides or amines can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of dihydrobenzoxazole derivatives.

Substitution: Formation of various substituted benzoxazole derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

Materials Science: It can be incorporated into polymers to impart unique properties such as increased thermal stability and chemical resistance.

Biology and Medicine:

Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Biological Probes: It can be used as a fluorescent probe for studying biological systems due to its potential fluorescence properties.

Industry:

Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives with improved performance characteristics.

Wirkmechanismus

The mechanism of action of (2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-amine: Similar structure but with an amine group instead of an alcohol.

(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-thiol: Similar structure but with a thiol group instead of an alcohol.

Uniqueness:

- The presence of the trifluoromethyl group imparts unique physicochemical properties such as increased lipophilicity and metabolic stability.

- The secondary alcohol group provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives.

This compound’s unique combination of structural features and reactivity makes it a valuable tool in various scientific and industrial applications.

Biologische Aktivität

The compound (2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol is a notable derivative in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C9H9F3N2O2S |

| Molecular Weight | 248.24 g/mol |

| IUPAC Name | This compound |

| SMILES | C(C(C(F)(F)F)O)S(C1=CC=NC2=C1C=CC=C2O)=N |

| Appearance | Colorless liquid |

Biological Activity Overview

Recent studies have highlighted the biological activities associated with benzoxazole derivatives. These compounds are recognized for their antimicrobial , antiviral , and antitumor properties. The specific compound has been studied for its potential as a quorum sensing inhibitor (QSI) .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various pathogens. A study focusing on quorum sensing mechanisms demonstrated that certain benzoxazole derivatives effectively inhibited biofilm formation and reduced virulence factors in Pseudomonas aeruginosa , a common opportunistic pathogen .

The mechanism through which this compound exerts its biological effects primarily involves interference with bacterial communication systems (quorum sensing). By inhibiting these pathways, the compound can reduce the pathogenicity of bacteria without necessarily killing them outright. This is particularly advantageous in combating antibiotic resistance.

Case Studies

Several case studies have explored the efficacy of benzoxazole derivatives:

- Inhibition of Biofilm Formation : A study demonstrated that specific derivatives inhibited biofilm formation in Pseudomonas aeruginosa by disrupting quorum sensing signals. This effect was quantified using biofilm assays and confirmed through microscopy .

- Synergistic Effects with Antibiotics : Another investigation showed that combining this compound with conventional antibiotics enhanced their effectiveness against resistant strains of bacteria. This suggests a potential therapeutic strategy to extend the lifespan of existing antibiotics .

Research Findings

The following table summarizes key findings regarding the biological activity of related benzoxazole compounds:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound's structural features suggest significant potential in medicinal chemistry. Benzoxazole derivatives are known for their diverse biological activities, including:

- Anticancer Activity : Research indicates that benzoxazole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the benzoxazole moiety enhances the compound's ability to interact with biological targets involved in cancer progression .

- Antiviral Properties : Some studies have highlighted the efficacy of benzoxazole compounds against viral infections. The specific interactions facilitated by the sulfanyl group may enhance antiviral activity by disrupting viral replication processes .

- Antimicrobial Effects : The compound's structure suggests potential antimicrobial properties, which have been observed in related benzoxazole derivatives. This property is crucial for developing new antibiotics amid rising resistance to existing drugs .

Synthetic Methodologies

The synthesis of (2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol typically involves several steps:

- Formation of Benzoxazole : The initial step often includes the condensation of 2-aminophenols with appropriate carbonyl compounds to form the benzoxazole ring.

- Introduction of Sulfanyl Group : Subsequent reactions introduce the sulfanyl group, which is pivotal for enhancing biological activity.

- Trifluoropropanol Modification : The final step involves modifying the compound to incorporate the trifluoropropanol moiety, which may improve pharmacokinetic properties such as solubility and bioavailability .

Case Study 1: Anticancer Activity

A study published in An Acad Bras Cienc demonstrated that a related benzoxazole derivative exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through specific enzyme interactions .

Case Study 2: Antiviral Efficacy

Research conducted by Wu et al. (2023) evaluated various benzoxazole derivatives for their antiviral properties against influenza viruses. The study found that certain modifications to the benzoxazole structure significantly enhanced antiviral activity, suggesting a promising avenue for developing new antiviral agents .

Case Study 3: Antimicrobial Properties

Padalkar et al. (2016) investigated the antimicrobial effects of benzoxazole derivatives and found that compounds with sulfanyl groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria. This highlights the importance of functional groups in modulating biological activity .

Industrial Applications

Beyond pharmacological uses, this compound may find applications in:

- Agrochemicals : The compound's potential as a herbicide or pesticide derivative could be explored due to its biological activity against plant pathogens .

- Material Science : Its unique chemical properties may allow for applications in developing novel materials with specific thermal or electrical characteristics.

Eigenschaften

IUPAC Name |

(2S)-3-(1,3-benzoxazol-2-ylsulfanyl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2S/c11-10(12,13)8(15)5-17-9-14-6-3-1-2-4-7(6)16-9/h1-4,8,15H,5H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPSBUZMLPQOBT-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)SC[C@H](C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.